3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride
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Overview
Description
3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalenone core with a methylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride typically involves the reaction of naphthalenone derivatives with methylamine under controlled conditions. One common method includes the use of a catalyst such as DMFDMA (dimethylformamide dimethyl acetal) to facilitate the reaction. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological properties and are used in various therapeutic applications.
Uniqueness
3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride is unique due to its specific naphthalenone core and methylamino substituent, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H |
InChI Key |
YIORJSVFDCPMMT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC2=CC=CC=C2C1=O.Cl |
Origin of Product |
United States |
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